NAG-thiazoline

Description

Properties

IUPAC Name |

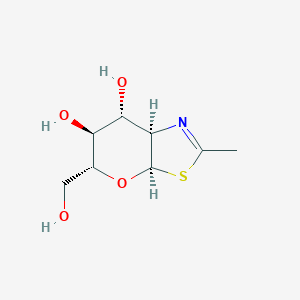

(3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHXTSWSUAJOJZ-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2C(C(C(OC2S1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179030-22-9 | |

| Record name | N-Acetyl-glucosamine thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179030229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-glucosamine thiazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-ACETYL-GLUCOSAMINE THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML5FHL557A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NAG-Thiazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1,2-dideoxy-2'-methyl-α-D-glucopyranoso[2,1-d]-Δ2'-thiazoline (NAG-thiazoline), a potent inhibitor of O-GlcNAcase (OGA). OGA is the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins, a post-translational modification crucial for cellular signaling. This compound's inhibitory action stems from its function as a transition state analog, mimicking the key oxazoline intermediate of the substrate-assisted catalytic mechanism of OGA. This guide delves into the molecular interactions, kinetic parameters, and experimental methodologies used to characterize this inhibitor, providing a valuable resource for researchers in glycobiology and drug development.

Introduction to O-GlcNAcylation and O-GlcNAcase

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of proteins. This process is catalyzed by O-GlcNAc transferase (OGT), utilizing UDP-GlcNAc as the sugar donor. The removal of this modification is catalyzed by a single enzyme, O-GlcNAcase (OGA), a member of the glycoside hydrolase family 84 (GH84). The balance between OGT and OGA activity, often referred to as the O-GlcNAc cycle, plays a critical role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1][2] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders.[3]

This compound: A Transition State Analog Inhibitor

This compound is a powerful and specific inhibitor of OGA.[4] Its mechanism of action is rooted in its structural resemblance to the transition state of the OGA-catalyzed reaction.[4][5]

The Catalytic Mechanism of O-GlcNAcase

OGA employs a substrate-assisted catalytic mechanism, which proceeds in two steps:[6]

-

Formation of an Oxazoline Intermediate: The N-acetyl group of the GlcNAc substrate participates directly in the reaction. The carbonyl oxygen of the N-acetyl group acts as a nucleophile, attacking the anomeric carbon. This leads to the formation of a transient, high-energy oxazoline intermediate and the departure of the aglycone (the protein). This step is facilitated by two key aspartic acid residues in the active site, which act as a general acid and base.[6]

-

Hydrolysis of the Intermediate: A water molecule, activated by a catalytic base in the active site, attacks the anomeric carbon of the oxazoline intermediate, leading to its hydrolysis and the release of GlcNAc.

Mimicry of the Transition State

This compound is designed to mimic the geometry and charge distribution of the oxazoline intermediate.[2] The thiazoline ring, with its sulfur and nitrogen atoms, closely resembles the structure of the oxazoline ring in the transition state. This structural mimicry allows this compound to bind to the active site of OGA with high affinity, effectively blocking the entry and processing of the natural substrate.[4][5] X-ray crystallography studies of OGA in complex with this compound have confirmed that the inhibitor occupies the active site and interacts with key catalytic residues.[7]

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound and its derivatives have been extensively characterized using enzyme kinetics. The inhibition constant (Ki) is a key parameter that quantifies the affinity of an inhibitor for an enzyme.

| Compound | Target Enzyme | Ki (nM) | Selectivity (OGA vs. Hexosaminidase) | Reference(s) |

| This compound | Human OGA | 70 | ~1 | [8] |

| Human lysosomal β-hexosaminidase | 70 | [8] | ||

| NAG-Bt (a this compound derivative) | Rat Heart OGA | - (IC50 = ~10,000) | - | [9] |

| NAG-Ae (a this compound derivative) | Rat Heart OGA | - (IC50 = ~5,000) | - | [9] |

| Thiamet-G | Human OGA | 21 | ~37,000 | [8] |

| Human lysosomal β-hexosaminidase | 750,000 | [8] |

Note: Ki values can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

O-GlcNAcase Activity Assay using a Fluorogenic Substrate

This protocol describes a common method for measuring OGA activity and inhibition using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc). Cleavage of this substrate by OGA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

-

Purified recombinant human OGA

-

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5

-

Stop Solution: 0.5 M sodium carbonate, pH 10.5

-

This compound or other inhibitors of interest

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Prepare Reagents: Dilute the OGA enzyme and 4-MU-GlcNAc substrate to the desired working concentrations in Assay Buffer. Prepare serial dilutions of the inhibitor (e.g., this compound) in Assay Buffer.

-

Set up the Reaction:

-

To each well of the 96-well plate, add 25 µL of Assay Buffer (for control) or inhibitor solution at various concentrations.

-

Add 25 µL of the diluted OGA enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction: Add 50 µL of the 4-MU-GlcNAc substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

Incubate: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the Reaction: Add 100 µL of Stop Solution to each well. This will stop the enzymatic reaction and maximize the fluorescence of the 4-MU product.

-

Measure Fluorescence: Read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Signaling Pathways and Logical Relationships

The inhibition of OGA by this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell. This has profound effects on numerous signaling pathways.

Caption: The O-GlcNAc cycle and its inhibition by this compound.

The diagram above illustrates the central role of OGT and OGA in regulating protein O-GlcNAcylation. This compound specifically inhibits OGA, leading to the accumulation of O-GlcNAcylated proteins, which in turn modulates various downstream signaling pathways.

Caption: A typical experimental workflow for determining OGA inhibition.

This workflow outlines the key steps involved in an in vitro enzyme inhibition assay to characterize the potency of inhibitors like this compound.

Synthesis of this compound

The chemical synthesis of this compound typically starts from readily available D-glucosamine hydrochloride. A key step involves the formation of an oxazoline intermediate from a protected glucosamine derivative, which is then converted to the thiazoline ring. While multiple synthetic routes have been reported, a common approach involves the reaction of a protected 2-acetamido-2-deoxy-glucopyranosyl halide with a source of sulfur, followed by cyclization to form the thiazoline ring.[5]

Conclusion

This compound is a cornerstone tool for studying the functional roles of O-GlcNAcylation. Its mechanism as a transition state analog inhibitor of OGA is well-established, providing a clear rationale for its potent and specific activity. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and visual representations of the relevant biological and experimental processes. A thorough understanding of this compound's mechanism of action is essential for its effective use in research and for the development of next-generation OGA inhibitors with therapeutic potential.

References

- 1. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring this compound and its derivatives as inhibitors of chitinolytic β-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of NAG-Thiazoline Derivatives: Potent Inhibitors of O-GlcNAcase

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single β-N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is critical in regulating numerous cellular functions, including signal transduction, transcription, and protein degradation.[2] The cycling of O-GlcNAc is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[1][3] Dysregulation in O-GlcNAc levels has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes.[1][4]

Consequently, OGA has emerged as a significant therapeutic target.[3] The inhibition of OGA raises global O-GlcNAc levels, offering a potential strategy to counteract the pathological effects associated with reduced O-GlcNAcylation. Among the most potent and selective inhibitors of OGA are derivatives of 1,2-dideoxy-2′-methyl-α-D-glucopyranoso-[2,1-d]-Δ2′-thiazoline, commonly known as NAG-thiazoline.[5] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound and its derivatives.

Discovery and Mechanism of Action

This compound was first synthesized by Knapp and co-workers and identified as a powerful competitive inhibitor of Family 20 β-hexosaminidases.[5][6] Later studies revealed its potent inhibitory activity against the mechanistically related Family 84 O-GlcNAcases.[6] Further investigation into its mechanism showed that this compound acts as a transition state analogue, mimicking the oxocarbenium ion-like transition state of the OGA-catalyzed glycoside hydrolysis reaction.[5][6] This mimicry allows it to bind to the OGA active site with very high affinity, orders of magnitude tighter than ground-state substrate analogues.[6]

The inhibition of OGA by this compound derivatives blocks the removal of O-GlcNAc from proteins, leading to a net increase in cellular O-GlcNAcylation. This fundamental mechanism is the basis for their therapeutic potential.

References

- 1. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. pubs.acs.org [pubs.acs.org]

The Potent Inhibition of O-GlcNAcase by NAG-Thiazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory activity of 1,2-dideoxy-2′-methyl-α-D-glucopyranoso[2,1-d]-Δ2′-thiazoline (NAG-thiazoline) on O-GlcNAcase (OGA). O-GlcNAcase is a critical enzyme in the dynamic post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc), a process implicated in a multitude of cellular functions and disease states. This compound has emerged as a powerful tool for studying the roles of O-GlcNAcylation due to its potent and selective inhibition of OGA. This document details the quantitative inhibitory data, experimental protocols for key assays, and the signaling context of O-GlcNAcase.

Quantitative Inhibitory Activity of this compound and Derivatives

This compound and its derivatives have been extensively characterized for their inhibitory potency against O-GlcNAcase and their selectivity over the functionally related lysosomal β-hexosaminidases. The following tables summarize key quantitative data from various studies.

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (OGA vs. Hex) | Reference(s) |

| This compound | Human O-GlcNAcase | 70 | - | ~1-fold | [1] |

| β-Hexosaminidase | 70 | - | [1] | ||

| NAG-Bt | O-GlcNAcase | - | - | Highly Selective | [2] |

| NAG-Ae | O-GlcNAcase | - | - | Highly Selective | [2] |

| Thiamet-G | Human O-GlcNAcase | 21 | - | ~37,000-fold | [3] |

| β-N-acetylhexosaminidase | 750,000 | - | [3] | ||

| NButGT | Human O-GlcNAcase | 230 | - | ~1,500-fold | [4] |

| β-Hexosaminidase | 340,000 | - | [1] | ||

| C-6-azido-NAG-thiazoline | Human O-GlcNAcase | - | - | - | [5][6] |

| B. thetaiotaomicron OGA | 1,100 | - | [6] | ||

| T. flavus Hex | >1,000,000 | - | [6] | ||

| S. plicatus Hex | 110,000 | - | [6] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the assay conditions, substrate used, and enzyme source.

Signaling Pathways and Mechanism of Action

O-GlcNAcase, in conjunction with O-GlcNAc transferase (OGT), regulates the dynamic cycling of O-GlcNAc on nuclear and cytoplasmic proteins. This "O-GlcNAc cycling" is integrated with numerous signaling pathways, responding to cellular nutrient status and stress levels. The hexosamine biosynthetic pathway (HBP) produces the substrate for OGT, UDP-GlcNAc, thereby linking glucose, amino acid, fatty acid, and nucleotide metabolism to protein O-GlcNAcylation.

Caption: O-GlcNAc cycling is regulated by OGT and OGA and fueled by the HBP.

This compound is a potent competitive inhibitor of O-GlcNAcase because it mimics the oxazoline transition state of the glycoside hydrolysis reaction.[3][6] This mimicry allows it to bind tightly to the active site of the enzyme, preventing the binding and cleavage of O-GlcNAcylated substrates.[7]

Caption: this compound inhibits O-GlcNAcase by mimicking the transition state.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and represent standard approaches.

O-GlcNAcase Inhibition Kinetic Assay

This protocol describes a continuous spectrophotometric or fluorometric assay to determine the kinetic parameters of O-GlcNAcase inhibition.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

Fluorogenic or chromogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, p-Nitrophenyl N-acetyl-β-D-glucosaminide)

-

This compound or other inhibitors

-

Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.0

-

Stop Solution (for endpoint assays): 0.4 M glycine, pH 10.4

-

96-well microplates (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a dilution series of the inhibitor in the Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor at various concentrations (or vehicle control)

-

Recombinant hOGA (at a final concentration optimized for linear reaction kinetics)

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to each well to initiate the reaction. The final substrate concentration should be near the Km value for the enzyme.

-

Measurement:

-

Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the fluorescence (Ex/Em ~365/445 nm for 4-MU) or absorbance (405 nm for pNP) every minute for 30-60 minutes.

-

Endpoint Reading: If a kinetic reader is unavailable, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then add the Stop Solution. Read the final fluorescence or absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.[8]

-

Caption: Workflow for an in vitro O-GlcNAcase inhibition assay.

Analysis of Cellular O-GlcNAcylation by Immunoblotting

This protocol details the detection of total O-GlcNAc levels in cell lysates following treatment with an OGA inhibitor.

Materials:

-

Cell culture reagents

-

This compound or other OGA inhibitor

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM Thiamet-G).

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary Antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)

-

Secondary Antibody: HRP-conjugated anti-mouse IgM or IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with Lysis Buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Perform densitometry analysis on the resulting bands to quantify the relative changes in total O-GlcNAcylation. Normalize to a loading control like β-actin or GAPDH.

Synthesis of this compound

The synthesis of this compound has been reported through various methods. A common approach involves the cyclization of a protected 2-acetamido-2-deoxy-glucopyranosyl derivative.

General Synthetic Scheme: A plausible synthetic route starts from a readily available precursor like per-O-acetylated glucosamine. The key steps typically involve the formation of an oxazoline intermediate, which is then converted to the thiazoline.

Disclaimer: This is a generalized representation. The synthesis of this compound requires specialized knowledge and equipment in synthetic organic chemistry. Please refer to detailed literature for specific reaction conditions and safety precautions.[1][9][10]

Conclusion

This compound is a cornerstone tool for the study of O-GlcNAc signaling. Its potent and increasingly selective inhibition of O-GlcNAcase allows for the acute elevation of cellular O-GlcNAcylation, enabling researchers to probe the functional consequences of this dynamic post-translational modification. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to investigate the therapeutic potential of targeting O-GlcNAcase. As research in this field continues to evolve, the development of even more potent and selective inhibitors based on the this compound scaffold holds great promise for elucidating the complex roles of O-GlcNAcylation in health and disease.

References

- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 2. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NAG-thiazoline: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAG-thiazoline, or 1,2-dideoxy-2'-methyl-α-D-glucopyranoso-[2,1-d]-Δ2'-thiazoline, is a potent competitive inhibitor of O-GlcNAcase (OGA) and β-hexosaminidases. Its mechanism of action is rooted in its structural resemblance to the oxazoline intermediate of the glycoside hydrolysis reaction, making it a powerful transition state analog. By inhibiting O-GlcNAcase, this compound elevates the levels of O-GlcNAcylation on intracellular proteins, a post-translational modification crucial to a myriad of cellular processes. This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details experimental protocols for its synthesis and enzyme inhibition assays, presents key quantitative data on its inhibitory potency, and visualizes its impact on critical signaling pathways implicated in neurodegenerative diseases and metabolic disorders.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic compound derived from N-acetylglucosamine (NAG). The fusion of a thiazoline ring to the pyranose core creates a rigid structure that mimics the transition state of the enzymatic cleavage of N-acetyl-β-D-glucosaminides.

Chemical Structure:

-

IUPAC Name: (3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1][2]thiazole-6,7-diol

-

Molecular Formula: C₈H₁₃NO₄S

-

Molecular Weight: 219.26 g/mol

Physicochemical Properties:

| Property | Value | Reference |

| Physical State | Solid | |

| Water Solubility | 18.6 mg/mL (predicted) | |

| logP | -1.0 (predicted) | |

| pKa (Strongest Acidic) | 12.81 (predicted) | |

| pKa (Strongest Basic) | 2.29 (predicted) |

Mechanism of Action: A Transition State Analog

This compound is a potent competitive inhibitor of two major classes of glycoside hydrolases: the family 84 O-GlcNAcases (OGA) and the family 20 β-hexosaminidases.[3][4] Its inhibitory activity stems from its ability to mimic the transition state of the substrate during enzymatic hydrolysis.[3]

The catalytic mechanism of these enzymes involves the participation of the N-acetyl group of the substrate, leading to the formation of a bicyclic oxazolinium ion intermediate.[5] this compound's structure, with its fused thiazoline ring, closely resembles this high-energy intermediate, allowing it to bind to the enzyme's active site with high affinity without undergoing catalysis.[3][5] This tight binding effectively blocks the substrate from accessing the active site, thereby inhibiting the enzyme.

Quantitative Inhibitory Activity

The potency of this compound and its derivatives is typically quantified by their inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. This compound exhibits nanomolar affinity for both OGA and β-hexosaminidases. Derivatives have been synthesized to improve selectivity for OGA.

| Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (β-Hex / OGA) | Reference |

| This compound | Human O-GlcNAcase | 70 | - | ~1 | [6][7] |

| Human β-Hexosaminidase | 70 | - | [6][7] | ||

| Thiamet-G | Human O-GlcNAcase | 21 | - | >37,000 | [6] |

| Human β-Hexosaminidase | 750,000 | - | [6] | ||

| NButGT | Human O-GlcNAcase | 230 | - | ~1,500 | [7] |

| Human β-Hexosaminidase | 340,000 | - | [7] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound typically starts from commercially available N-acetyl-D-glucosamine or its per-O-acetylated derivative. A key step is the thionation of the amide followed by cyclization to form the thiazoline ring.

General Procedure:

-

Thionation: N-acetyl-D-glucosamine is first protected, for example, by per-O-acetylation. The resulting per-O-acetylated N-acetylglucosamine is then reacted with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like toluene at elevated temperatures. This step converts the N-acetyl carbonyl group into a thiocarbonyl.

-

Cyclization: The resulting thioamide undergoes intramolecular cyclization to form the thiazoline ring. This is often achieved by treatment with a reagent that facilitates the displacement of a leaving group at the anomeric position, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed, typically under basic conditions (e.g., sodium methoxide in methanol), to yield the final product, this compound.

-

Purification: The crude product is purified by chromatographic techniques, such as silica gel column chromatography.

Enzyme Inhibition Assay

The inhibitory activity of this compound against O-GlcNAcase can be determined using a continuous fluorometric assay.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

This compound

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, MUG)

-

Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a solution of hOGA in the assay buffer.

-

Prepare a solution of MUG in the assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add a fixed volume of the hOGA solution.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding a fixed volume of the MUG substrate solution to each well.

-

-

Monitor Fluorescence:

-

Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence over time. The cleavage of MUG by hOGA releases the fluorescent 4-methylumbelliferone.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ value.

-

To determine the Kᵢ value, repeat the experiment at different substrate concentrations and perform a Dixon or Cheng-Prusoff plot analysis.

-

Biological Activity and Signaling Pathways

By inhibiting O-GlcNAcase, this compound leads to a state of hyper-O-GlcNAcylation, where the attachment of O-GlcNAc to proteins is increased. This has profound effects on numerous cellular signaling pathways, as O-GlcNAcylation and phosphorylation often compete for the same or adjacent serine/threonine residues on proteins.

Regulation of Tau Phosphorylation

In the context of neurodegenerative diseases like Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles. O-GlcNAcylation of tau has been shown to inhibit its phosphorylation.[1][8] By increasing tau's O-GlcNAcylation, this compound can reduce its hyperphosphorylation, suggesting a potential therapeutic avenue.[8]

Modulation of Insulin Signaling

O-GlcNAcylation plays a key role in regulating the insulin signaling pathway. Several key proteins in this cascade, including the insulin receptor substrate (IRS) and Akt, can be O-GlcNAcylated. Increased O-GlcNAcylation of these proteins can attenuate insulin signaling, contributing to insulin resistance.[9][10] Therefore, the use of OGA inhibitors like this compound in the context of metabolic diseases requires careful consideration of their potential to impact glucose homeostasis.

Conclusion

This compound is a valuable chemical tool for studying the roles of O-GlcNAcylation in health and disease. Its potent and selective inhibition of O-GlcNAcase allows for the controlled elevation of intracellular O-GlcNAc levels, enabling the elucidation of the complex interplay between O-GlcNAcylation and other post-translational modifications in critical signaling pathways. The development of more selective this compound derivatives continues to provide more refined tools for dissecting the specific functions of OGA in various cellular contexts. This technical guide provides a foundational understanding of this compound's chemistry, properties, and biological applications, serving as a resource for researchers and drug development professionals in the fields of glycobiology, neurobiology, and metabolic diseases.

References

- 1. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of O-GlcNAc sites within peptides of the Tau protein and their impact on phosphorylation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 3. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 5. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-GlcNAcylation: A regulator of tau pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to NAG-thiazoline and its Interaction with Chitinolytic Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAG-thiazoline, a synthetic analogue of N-acetylglucosamine (NAG), is a potent competitive inhibitor of several families of chitinolytic enzymes, particularly those belonging to the Glycoside Hydrolase families GH20 and GH84. It functions as a transition state analogue, mimicking the oxazolinium ion intermediate formed during the enzymatic hydrolysis of chitin. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its interactions with various chitinolytic enzymes. It includes a compilation of quantitative inhibition data, detailed experimental protocols for its synthesis and use in enzyme assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and agricultural science who are interested in the study and application of chitinase inhibitors.

Introduction to this compound and Chitinolytic Enzymes

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a crucial structural component in a wide range of organisms, including fungi, insects, and crustaceans.[1] Chitinolytic enzymes, or chitinases, are responsible for the degradation of chitin and play vital roles in various biological processes such as fungal cell wall remodeling, insect molting, and nutrient acquisition by bacteria.[2][3] The inhibition of these enzymes has significant potential for the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases where mammalian chitinases are implicated.[4]

This compound (1,2-dideoxy-2'-methyl-α-D-glucopyranoso-[2,1-d]-Δ2'-thiazoline) is a powerful tool for studying the function of chitinases. It is recognized as a strong competitive inhibitor of GH20 β-N-acetylhexosaminidases and GH84 β-N-acetylglucosaminidases.[5][6] Its mechanism of action is rooted in its structural similarity to the transition state of the chitin hydrolysis reaction, allowing it to bind tightly to the active site of the enzyme and block substrate access.[7]

Mechanism of Action of this compound

This compound's inhibitory activity stems from its ability to act as a transition state analogue. The enzymatic hydrolysis of the glycosidic bond in chitin by many chitinases proceeds through a substrate-assisted catalytic mechanism, which involves the formation of an oxazolinium ion intermediate.[7] this compound mimics this high-energy intermediate, binding to the enzyme's active site with high affinity.[7] This strong, competitive inhibition makes it a valuable chemical probe for investigating the roles of specific chitinases in various biological processes.

Quantitative Data on this compound Inhibition of Chitinolytic Enzymes

The inhibitory potency of this compound varies depending on the specific chitinolytic enzyme and its source. The following tables summarize the available quantitative data (Ki and IC50 values) for the interaction of this compound and its derivatives with chitinases from different organisms.

| Enzyme | Organism | Glycoside Hydrolase Family | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| β-N-acetylglucosaminidase (VhGlcNAcase) | Vibrio campbellii | GH20 | This compound | 62 ± 3 | 11.9 ± 1.0 | [8] |

| OfHex1 | Ostrinia furnacalis (Asian corn borer) | GH20 | This compound | - | >1000 | [9] |

| OfHex1 | Ostrinia furnacalis (Asian corn borer) | GH20 | NMAGT (this compound derivative) | 0.13 | - | [9] |

| Human O-GlcNAcase | Homo sapiens | GH84 | This compound | 0.07 | - | [6] |

| Human lysosomal β-hexosaminidase | Homo sapiens | GH20 | This compound | 0.07 | - | [6] |

| β-N-acetylhexosaminidase | Talaromyces flavus | GH20 | C-6-azido-NAG-thiazoline | - | - | [5] |

| β-N-acetylhexosaminidase | Streptomyces plicatus | GH20 | C-6-azido-NAG-thiazoline | - | - | [5] |

| β-N-acetylglucosaminidase | Bacteroides thetaiotaomicron | GH84 | C-6-azido-NAG-thiazoline | - | - | [5] |

Note: A dash (-) indicates that the value was not reported in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments used to study its interaction with chitinolytic enzymes.

Synthesis of this compound

The synthesis of this compound can be achieved from N-acetylglucosamine through a multi-step process. The following protocol is a generalized procedure based on established methods for thiazoline synthesis.[10][11]

Materials:

-

N-acetyl-D-glucosamine

-

Lawesson's reagent

-

Anhydrous toluene

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Thionation of N-acetylglucosamine:

-

Suspend N-acetyl-D-glucosamine in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) and reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting thioamide by silica gel column chromatography.

-

-

Cyclization to form the thiazoline ring:

-

Dissolve the purified thioamide in anhydrous dichloromethane.

-

Cool the solution to 0°C and add trifluoroacetic anhydride (TFAA) and pyridine.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent and purify the crude product by silica gel column chromatography to yield this compound.

-

Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a chitinolytic enzyme using a chromogenic or fluorogenic substrate.

Materials:

-

Purified chitinolytic enzyme

-

This compound

-

Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

Assay buffer (e.g., sodium phosphate or sodium acetate buffer at the optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions:

-

Prepare a stock solution of the enzyme in assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

-

Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay setup:

-

In a 96-well microplate, add the assay buffer, this compound solution (at various concentrations), and the enzyme solution.

-

Include control wells with no inhibitor (enzyme and substrate only) and blank wells (substrate only).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes).

-

-

Initiate the reaction:

-

Add the substrate solution to all wells to start the reaction.

-

-

Measure enzyme activity:

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

-

Data analysis:

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

-

X-ray Crystallography of Chitinase-NAG-thiazoline Complex

This protocol outlines a general workflow for obtaining the crystal structure of a chitinase in complex with this compound.

Materials:

-

Highly purified chitinase

-

This compound

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment

Procedure:

-

Protein purification and concentration:

-

Express and purify the target chitinase to >95% homogeneity.

-

Concentrate the protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

-

-

Co-crystallization or soaking:

-

Co-crystallization: Mix the purified chitinase with a molar excess of this compound and set up crystallization trials using various screening conditions (e.g., hanging drop or sitting drop vapor diffusion).

-

Soaking: Grow crystals of the apo-enzyme first and then soak them in a solution containing this compound for a period of time.

-

-

Crystal harvesting and data collection:

-

Once suitable crystals have grown, transfer them to a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure determination and refinement:

-

Process the diffraction data and solve the structure by molecular replacement using a known chitinase structure as a search model.

-

Refine the model against the experimental data and build the this compound molecule into the electron density map of the active site.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding between this compound and a chitinase.

Materials:

-

Highly purified chitinase

-

This compound

-

Isothermal titration calorimeter

-

Dialysis buffer

Procedure:

-

Sample preparation:

-

Dialyze both the chitinase and this compound extensively against the same buffer to minimize heat of dilution effects.

-

Accurately determine the concentrations of both the protein and the ligand.

-

-

ITC experiment:

-

Load the chitinase solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the chitinase solution while monitoring the heat change.

-

-

Data analysis:

-

Integrate the heat pulses to obtain the heat of binding for each injection.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

-

Signaling Pathways and Experimental Workflows

The inhibition of chitinases by this compound can have significant downstream effects on various biological pathways. This section provides diagrams to visualize these relationships and workflows for studying them.

Fungal Cell Wall Integrity Pathway

Inhibition of chitinases involved in cell wall remodeling can trigger the Cell Wall Integrity (CWI) pathway in fungi, a compensatory mechanism to maintain cellular integrity.

Insect Molting and Ecdysone Signaling

Chitinases are essential for the degradation of the old cuticle during insect molting, a process regulated by the steroid hormone ecdysone. Inhibition of these chitinases can disrupt molting and lead to insect mortality.

References

- 1. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Chitinases: Structure, Function, and Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. pure.york.ac.uk [pure.york.ac.uk]

- 9. Exploring this compound and its derivatives as inhibitors of chitinolytic β-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Synthesis of N-Acetylglucosamine (NAG)-Thiazoline | lookchem [lookchem.com]

- 11. Synthesis and inhibitory activity of oligosaccharide thiazolines as a class of mechanism-based inhibitors for endo-β-N-acetylglucosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of NAG-Thiazoline in Glycosidase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-acetylglucosamine-thiazoline (NAG-thiazoline), a potent and selective inhibitor of glycosidases. Since its synthesis in 1996, this compound has become an indispensable tool in glycobiology, facilitating the study of enzyme mechanisms and the elucidation of cellular signaling pathways. This document details the history of this compound, its mechanism of action as a transition state analog, comprehensive experimental protocols for its synthesis and use in inhibition assays, and a summary of its quantitative inhibitory data. Furthermore, it visualizes key biological pathways and experimental workflows, offering a comprehensive resource for researchers in glycosidase-related fields.

A Landmark Discovery in Glycosidase Inhibition

The history of this compound in glycosidase research began in 1996 with its synthesis by Knapp, Vocadlo, and Withers.[1] Their work introduced a powerful N-acetyl-β-hexosaminidase inhibitor that implicated acetamido participation in the enzymatic reaction.[1] this compound was designed as a stable mimic of the proposed oxazolinium ion intermediate in the catalytic mechanism of family 20 and 84 glycoside hydrolases.[2][3] Subsequent studies firmly established it as a highly potent competitive inhibitor for these enzyme families.[3][4][5]

A significant advancement in the understanding of this compound's efficacy came from comparative studies with another well-known glycosidase inhibitor, PUGNAc. Research demonstrated that while both are potent inhibitors, this compound is a superior transition state mimic.[4] This insight has been crucial for the rational design of even more potent and selective glycosidase inhibitors.[4]

Mechanism of Action: A Transition State Analog

This compound's inhibitory power lies in its ability to act as a transition state analog. Glycosidases that cleave N-acetylglucosamine (GlcNAc) residues, such as β-hexosaminidases (GH20) and O-GlcNAcases (GH84), proceed through a catalytic mechanism involving substrate-assisted catalysis. This mechanism forms a transient oxazolinium ion intermediate. This compound, with its thiazoline ring, closely mimics the geometry and charge distribution of this high-energy transition state, allowing it to bind to the enzyme's active site with high affinity, thus competitively inhibiting the enzyme.[3][4]

The key structural features of this compound that contribute to its function as a transition state analog include the sp2-hybridized carbon of the thiazoline ring, which mimics the oxocarbenium ion-like character of the transition state. This structural similarity leads to tight and specific binding, making this compound a powerful tool for studying enzymes that utilize this catalytic mechanism.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against a variety of glycosidases. The following table summarizes key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.

| Enzyme | Glycoside Hydrolase Family | Organism/Source | Substrate | Inhibition Parameter | Value | Reference |

| β-N-Acetylglucosaminidase (VhGlcNAcase) | GH20 | Vibrio campbellii | 4NP-GlcNAc | IC₅₀ | 11.9 ± 1.0 µM | [6][7] |

| β-N-Acetylglucosaminidase (VhGlcNAcase) | GH20 | Vibrio campbellii | 4NP-GlcNAc | Kᵢ | 62 ± 3 µM | [6][7][8] |

| β-N-Acetylglucosaminidase (VhGlcNAcase) | GH20 | Vibrio campbellii | (GlcNAc)₂ | Kₔ | 32 ± 1.2 µM | [6][7] |

| β-N-acetylhexosaminidase | GH20 | Streptomyces plicatus | pNP-GlcNAc | Kᵢ | µM range | [6] |

| β-N-acetylhexosaminidase | GH20 | Talaromyces flavus | pNP-GlcNAc | Kᵢ | Not specified | [5] |

| O-GlcNAcase (OGA) | GH84 | Human | Not specified | Kᵢ | Nanomolar range | [2] |

| β-N-acetylglucosaminidase | GH84 | Bacteroides thetaiotaomicron | pNP-GlcNAc | Kᵢ | Not specified | [5] |

| Human O-GlcNAcase | GH84 | Human | 4-methylumbelliferyl glycosides | Kᵢ | Varies | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved from a protected N-acetylglucosamine derivative. The following protocol is a generalized procedure based on methodologies described in the literature.[3][9][10]

Materials:

-

Peracetylated N-acetylglucosamine (or other suitably protected GlcNAc)

-

Lawesson's Reagent

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Sodium methoxide in methanol (for deacetylation)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Thionation: The peracetylated N-acetylglucosamine is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Lawesson's reagent is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: Upon completion of the thionation, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, the thioamide, is then subjected to conditions that promote cyclization to the thiazoline ring. This can often be achieved by treatment with a mild acid or further heating.

-

Deacetylation: The resulting protected this compound is deacetylated using a catalytic amount of sodium methoxide in methanol. The reaction is typically stirred at room temperature until TLC indicates the complete removal of the acetyl groups.

-

Purification: The final product is purified by silica gel column chromatography to yield pure this compound. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Glycosidase Inhibition Assay

The inhibitory activity of this compound is commonly assessed using a chromogenic or fluorogenic substrate. The following is a general protocol for a colorimetric assay using a p-nitrophenyl (pNP) glycoside substrate.[6][11][12][13][14]

Materials:

-

Purified glycosidase enzyme (e.g., β-hexosaminidase or O-GlcNAcase)

-

This compound solution of known concentration

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate

-

Assay buffer (e.g., phosphate or citrate buffer at the optimal pH for the enzyme)

-

Stop solution (e.g., sodium carbonate or sodium hydroxide solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add a defined amount of the glycosidase enzyme to wells containing varying concentrations of this compound dissolved in the assay buffer. Also include control wells with the enzyme but no inhibitor. Incubate the plate for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme.

-

Initiation of Reaction: Add the pNP-GlcNAc substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 15-30 minutes), allowing the enzyme to hydrolyze the substrate.

-

Termination of Reaction: Stop the reaction by adding a basic solution (e.g., 1 M Na₂CO₃). This will also develop the yellow color of the p-nitrophenolate product.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the Kᵢ value and the mode of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.[8]

Visualizing the Role of this compound in Research

Signaling Pathway: O-GlcNAcylation and Tau Phosphorylation

This compound and its derivatives are potent inhibitors of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications from proteins. This inhibition leads to an increase in cellular O-GlcNAcylation. One of the most studied consequences of increased O-GlcNAcylation is its interplay with protein phosphorylation, particularly of the microtubule-associated protein tau. In neurodegenerative diseases like Alzheimer's, tau becomes hyperphosphorylated, leading to the formation of neurofibrillary tangles.[15][16][17][18] Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation, suggesting a protective role.[19]

Caption: O-GlcNAc cycling and its influence on tau phosphorylation.

Experimental Workflow: From Synthesis to Inhibition Analysis

The following diagram illustrates a typical experimental workflow for researchers working with this compound, from its chemical synthesis to the analysis of its inhibitory effects on a target glycosidase.

Caption: General experimental workflow for this compound research.

Applications and Future Directions

This compound and its derivatives have found broad applications in biomedical research. They are instrumental in:

-

Elucidating Enzyme Mechanisms: By trapping the enzyme in a state resembling the transition state complex, this compound has provided valuable structural and mechanistic insights into glycosidase function.

-

Probing Biological Pathways: As demonstrated with O-GlcNAcase, these inhibitors are critical tools for dissecting the roles of glycosidases in cellular processes like signal transduction. The link between O-GlcNAcylation and neurodegenerative diseases, such as Alzheimer's, is an active area of research heavily reliant on selective OGA inhibitors.[15][17][19]

-

Drug Development: The this compound scaffold serves as a foundation for the development of more potent and selective inhibitors with therapeutic potential. For instance, derivatives of this compound are being investigated as potential treatments for Alzheimer's disease and have shown cardioprotective effects in ischemia-reperfusion injury models.[2][20][21] Additionally, this compound has demonstrated antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics against pathogens like Vibrio campbellii that rely on chitin metabolism.[6][7]

Future research will likely focus on the development of second-generation this compound derivatives with improved pharmacokinetic properties and even greater selectivity for specific glycosidase isoforms. Such compounds will be invaluable for both basic research and as potential therapeutic agents for a range of diseases.

Conclusion

This compound has proven to be a remarkably versatile and powerful tool in glycosidase research. Its ability to potently and selectively inhibit key enzymes by mimicking a catalytic transition state has opened new avenues for understanding complex biological processes and for the rational design of novel therapeutics. This technical guide provides a foundational resource for researchers aiming to leverage the unique properties of this compound in their own investigations.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. Inhibition of GlcNAc-processing glycosidases by C-6-azido-NAG-thiazoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. This compound is a potent inhibitor of the Vibrio campbellii GH20 β-N-Acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 13. scielo.br [scielo.br]

- 14. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. O-GlcNAcylation: A regulator of tau pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Emerging Link between O-GlcNAc and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of NAG-Thiazoline: A Technical Guide to Understanding its Differential Inhibition of O-GlcNAcase and Lysosomal Hexosaminidases

For Researchers, Scientists, and Drug Development Professionals

NAG-thiazoline, a potent inhibitor of O-GlcNAcase (OGA), has emerged as a critical tool in the study of O-GlcNAcylation, a dynamic post-translational modification implicated in a myriad of cellular processes. Its high selectivity for OGA over the structurally related lysosomal β-hexosaminidases is paramount for its utility in dissecting the specific roles of O-GlcNAc signaling without confounding off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: O-GlcNAcase vs. Lysosomal Hexosaminidases

O-GlcNAcase (OGA) is a key enzyme in the dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytoplasmic proteins.[1] This modification is crucial for regulating protein function, localization, and stability, thereby influencing signaling pathways, transcription, and metabolism.

Lysosomal β-hexosaminidases (typically Hexosaminidase A and B) are involved in the catabolism of glycosphingolipids within the lysosome.[2][3] Deficiencies in these enzymes lead to severe lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases.

The ability to selectively inhibit OGA without affecting lysosomal hexosaminidase activity is essential for developing therapeutic agents that target O-GlcNAc-mediated pathways in diseases like cancer, diabetes, and neurodegeneration.

Quantitative Analysis of this compound Selectivity

This compound and its derivatives exhibit a remarkable degree of selectivity for OGA over lysosomal hexosaminidases. This selectivity is quantified by comparing their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against each enzyme. The data presented below, compiled from various studies, highlights this differential inhibition.

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (fold) vs. hHexA/B | Reference |

| This compound | Human O-GlcNAcase (hOGA) | 70 | - | ~1 | --INVALID-LINK-- |

| Human Lysosomal Hexosaminidase | 70 | - | --INVALID-LINK-- | ||

| Thiamet-G | Human O-GlcNAcase (hOGA) | 21 | - | >37,000 | --INVALID-LINK-- |

| Human Lysosomal Hexosaminidase | 750,000 | - | --INVALID-LINK-- | ||

| NButGT | Human O-GlcNAcase (hOGA) | 230 | - | ~1500 | --INVALID-LINK-- |

| Human Lysosomal Hexosaminidase | 340,000 | - | --INVALID-LINK-- |

Note: Ki and IC50 values can vary depending on the specific assay conditions.

Mechanism of Selective Inhibition

This compound acts as a transition state analog, mimicking the oxazolinium ion intermediate formed during the hydrolysis of O-GlcNAc by OGA.[4][5] The high selectivity of this compound derivatives is attributed to differences in the active site architecture between OGA and lysosomal hexosaminidases. The active site of OGA possesses a deeper and wider pocket that can accommodate the bulkier side chains of this compound derivatives, whereas the active site of lysosomal hexosaminidases is more constrained.[6]

Experimental Protocols

O-GlcNAcase (OGA) Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against OGA using a fluorogenic substrate.

Materials:

-

Purified recombinant human OGA (hOGA)

-

This compound or its derivatives

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUGlcNAc) substrate

-

Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5

-

Stop Solution: 0.5 M sodium carbonate, pH 10.5

-

96-well black microplates

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of the inhibitor (e.g., this compound) in Assay Buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with Assay Buffer only as a no-inhibitor control.

-

Add 20 µL of hOGA solution (final concentration ~1-5 nM) to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 4-MUGlcNAc substrate (final concentration equal to its Km value) to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Lysosomal Hexosaminidase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of compounds on lysosomal hexosaminidase activity.

Materials:

-

Human lysosomal hexosaminidase (commercially available or from cell lysates)

-

This compound or its derivatives

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUGlcNAc) substrate

-

Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5

-

Stop Solution: 0.5 M glycine-NaOH, pH 10.4

-

96-well black microplates

-

Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

To a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells. Include control wells with Assay Buffer only.

-

Add 25 µL of the lysosomal hexosaminidase enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 50 µL of 4-MUGlcNAc substrate (final concentration ~1 mM) to all wells.[7]

-

Incubate at 37°C for 30-90 minutes.[7]

-

Terminate the reaction by adding 150 µL of Stop Solution.

-

Read the fluorescence at an excitation of 360 nm and an emission of 450 nm.

-

Calculate the percent inhibition and determine the IC50 and Ki values as described for the OGA assay.

Visualizing the Pathways and Workflows

O-GlcNAcylation Signaling Pathway

Caption: Dynamic cycling of O-GlcNAc modification regulated by OGT and OGA.

Lysosomal Degradation Pathway of Glycosphingolipids

Caption: Role of lysosomal hexosaminidases in glycosphingolipid catabolism.

Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for identifying selective OGA inhibitors.

References

- 1. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Disorders of Glycan Degradation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Involvement of Ceramide, Sphingosine-1-Phosphate and Ganglioside GM1 in Regulating Some Nervous System Functions [mdpi.com]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. [PDF] Analysis of PUGNAc and this compound as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. | Semantic Scholar [semanticscholar.org]

- 6. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Impact of NAG-Thiazoline on Bacterial Growth and Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglucosamine-thiazoline (NAG-thiazoline) is a synthetic molecule that acts as an inhibitor of specific bacterial enzymes involved in cell wall metabolism. This technical guide provides an in-depth analysis of the effects of this compound on bacterial growth and morphology, with a focus on its mechanism of action. Quantitative data from key studies are summarized, and detailed experimental methodologies are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's biological activity. This document is intended to serve as a valuable resource for researchers in microbiology, drug discovery, and related fields who are investigating novel antibacterial agents.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel bacterial targets and inhibitory compounds. One such target is the intricate enzymatic machinery responsible for the synthesis and remodeling of the bacterial cell wall, a structure essential for bacterial viability and shape. This compound has emerged as a significant tool compound for studying these processes. As a stable analog of the oxazolinium ion intermediate formed during the cleavage of N-acetylglucosamine (NAG) linkages, it effectively inhibits certain β-hexosaminidases and lytic transglycosylases.[1][2][3] This guide delves into the current understanding of how this compound impacts bacterial physiology, providing a foundation for future research and development in this area.

Effects on Bacterial Growth

The impact of this compound on bacterial growth varies significantly depending on the bacterial species, highlighting the specificity of its target enzymes.

Quantitative Data on Bacterial Growth Inhibition

The available data primarily focuses on Escherichia coli and Vibrio campbellii, revealing divergent effects on their viability.

| Bacterial Strain | Concentration | Effect on Growth | Reference |

| Escherichia coli DH5α | Up to 1 mg/mL | No significant inhibition of viability | [1][2][3][4][5][6] |

| Vibrio campbellii 650 | 0.5 µM | Complete inhibition of growth (MIC) | [7] |

Table 1: Effect of this compound on Bacterial Growth. This table summarizes the reported effects of this compound on the growth of different bacterial strains.

Effects on Bacterial Morphology

While this compound may not be bactericidal against all bacteria, it can induce significant morphological changes, providing insights into its mechanism of action.

Morphological Alterations in Escherichia coli

In E. coli, which is not killed by this compound, notable changes in cell shape are observed:

-

Cell Shortening: Treatment with this compound leads to a marked decrease in the length of E. coli cells.[1][2][3][4][6] This is attributed to the inhibition of the biosynthesis of the cylindrical portion of the cell wall.[1][2][3][6]

-

Reduced Surface Hydrophobicity: The shorter E. coli cells exhibit a significantly less hydrophobic cell surface.[1][2][3][4][6]

These morphological alterations are visually similar to those seen in E. coli mutants with defective lytic transglycosylase genes, further supporting the proposed mechanism of action.[6]

Mechanism of Action

This compound's biological effects stem from its ability to inhibit key enzymes involved in peptidoglycan metabolism.

Inhibition of Lytic Transglycosylases and β-N-acetylglucosaminidases

This compound is a potent inhibitor of:

-

Lytic Transglycosylases (LTs): In E. coli, this compound is proposed to inhibit LTs, which are autolytic enzymes responsible for cleaving the glycan strands of peptidoglycan to allow for cell growth and division.[1][2][3][4][6] This inhibition prevents the normal remodeling of the cell wall, leading to the observed morphological changes. Evidence for this includes the prevention of ampicillin-induced cell lysis in the presence of this compound.[4]

-

GH20 β-N-acetylglucosaminidase (VhGlcNAcase): In Vibrio campbellii, this compound is a strong inhibitor of the VhGlcNAcase, an enzyme crucial for chitin metabolism, which is required for the growth of this bacterium.[7]

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound against VhGlcNAcase from Vibrio campbellii has been quantitatively characterized.

| Enzyme | Inhibition Parameter | Value | Reference |

| VhGlcNAcase | IC50 | 11.9 ± 1.0 µM | [7] |

| VhGlcNAcase | Ki | 62 ± 3 µM | [7] |

| VhGlcNAcase | Kd | 32 ± 1.2 µM | [7] |

Table 2: Quantitative Inhibition Data for this compound against VhGlcNAcase. This table presents the key inhibitory constants of this compound for the GH20 β-N-acetylglucosaminidase from Vibrio campbellii.

Signaling Pathway Visualization

The following diagram illustrates the peptidoglycan synthesis pathway and the proposed point of intervention by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lytic Transglycosylases: Concinnity in concision of the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of this compound on morphology and surface hydrophobicity of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "The Effect of NAG–thiazoline on Morphology and Surface Hydrophobicity " by Christopher W. Reid, Neil T. Blackburn et al. [digitalcommons.bryant.edu]

- 6. digitalcommons.bryant.edu [digitalcommons.bryant.edu]

- 7. Nucleotide binding as an allosteric regulatory mechanism for Akkermansia muciniphila β-N-acetylhexosaminidase Am2136 - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Bioavailability of NAG-Thiazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract